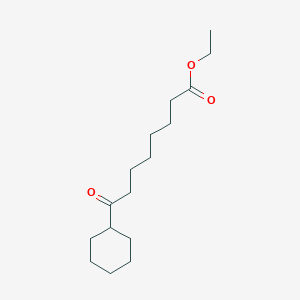

Ethyl 8-cyclohexyl-8-oxooctanoate

カタログ番号 B1327821

CAS番号:

898753-80-5

分子量: 268.39 g/mol

InChIキー: OQOPHDDUPFVFBB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

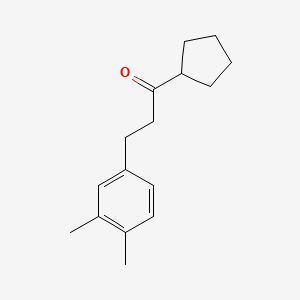

Ethyl 8-cyclohexyl-8-oxooctanoate is a chemical compound with the molecular formula C16H28O3 . It has a molecular weight of 268.4 . The compound is a light yellow oil .

Molecular Structure Analysis

The InChI code for Ethyl 8-cyclohexyl-8-oxooctanoate is1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 8-cyclohexyl-8-oxooctanoate is a light yellow oil . The compound has a molecular weight of 268.4 .科学的研究の応用

Asymmetric Synthesis and Reductions

- Ethyl 8-cyclohexyl-8-oxooctanoate is utilized in asymmetric synthesis, as demonstrated by the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate to produce key intermediates for other compounds (Tsuboi et al., 1987).

- Another application involves the reduction of ethyl 2-hydroxy-3-oxooctanoate, leading to high diastereoselectivity and enantioselectivity in the production of various compounds (Fadnavis et al., 1999).

Cyclization and Conformation Studies

- The compound plays a role in the study of cyclization reactions and conformational equilibria, such as in the synthesis of bicyclo[4.3.0]nonanes (Kuroda et al., 1997).

- Conformational studies of compounds like 8-methyl- and 8-ethyl-8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes have also been conducted (Kamada & Yamamoto, 1979).

Synthesis of Complex Organic Molecules

- Ethyl 8-cyclohexyl-8-oxooctanoate is used in the synthesis of complex organic molecules like ethyl 3-aryl-1-methyl-8-oxo- 8H-anthra[9,1-gh]quinoline-2-carboxylates, useful as dyes in liquid crystal displays (Bojinov & Grabchev, 2003).

- It is also involved in regioselective synthesis processes, as seen in the synthesis of quinolin-8-ols and related compounds (Uchiyama et al., 1998).

Catalysis and Oxidation Studies

- The compound is significant in catalysis and oxidation studies, such as in methyltrioxorhenium-catalyzed oxidation of various hydrocarbons (Schuchardt et al., 1996).

- It is also used in Michael addition reactions catalyzed by organosilicates (Tateiwa & Hosomi, 2001).

特性

IUPAC Name |

ethyl 8-cyclohexyl-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h14H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOPHDDUPFVFBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645649 |

Source

|

| Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyclohexyl-8-oxooctanoate | |

CAS RN |

898753-80-5 |

Source

|

| Record name | Ethyl η-oxocyclohexaneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-cyclohexyl-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

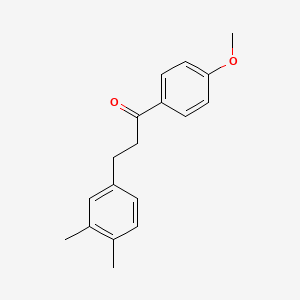

3-(3,4-Dimethylphenyl)-4'-methoxypropiophenone

898755-68-5

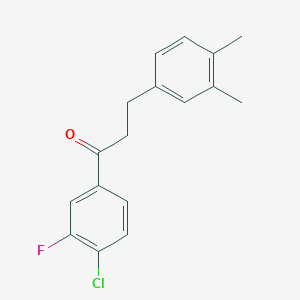

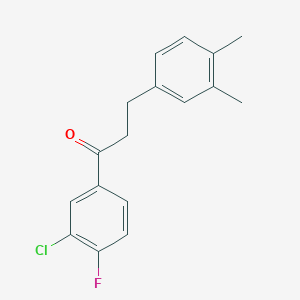

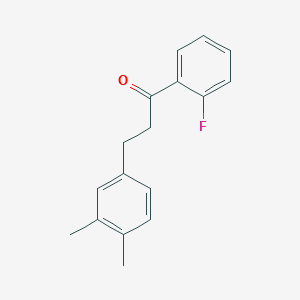

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone

898779-59-4